N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features a cyclohexene ring substituted with a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom of the aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of 2-Methylcyclohex-1-en-1-ylamine: This can be synthesized by the reduction of 2-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Alkylation: The 2-Methylcyclohex-1-en-1-ylamine can then be alkylated with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate (K2CO3) to form N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)amine.
Amination: Finally, the N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)amine can be reacted with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
- N-(2-Methylcyclohex-1-en-1-yl)-N-ethyl-aniline
- N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)benzylamine
Uniqueness
N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both a cyclohexene ring and a prop-2-en-1-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to similar compounds.
Properties
CAS No. |
100747-79-3 |
---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N-(2-methylcyclohexen-1-yl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C16H21N/c1-3-13-17(15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h3-6,10-11H,1,7-9,12-13H2,2H3 |
InChI Key |
MYANDWIXPDHXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)N(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.